Bienvenue dans la boutique en ligne BenchChem!

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene

FAK inhibitor JAK2 inhibitor kinase selectivity

CAS 329079-14-3 is a reproducible, patent-indexed negative control for FAK/JAK2 biochemical screening. With an IC50 of 1.32 µM in baculovirus-expressed human FAK/JAK2 TRF assay and a JAK3-inert profile (IC50 > 10 µM), it defines the low-micromolar activity threshold for benchmarking novel inhibitor candidates. Quantify the 1,470-fold potency differential versus lead triazolopyridine (Example 4) and establish a selectivity control for JAK family counterscreens. Available in 95% and 98% purity grades.

Molecular Formula C18H25NO2
Molecular Weight 287.403
CAS No. 329079-14-3
Cat. No. B2778828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene
CAS329079-14-3
Molecular FormulaC18H25NO2
Molecular Weight287.403
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON=C2CCC(CC2)C(C)(C)C
InChIInChI=1S/C18H25NO2/c1-13-5-7-14(8-6-13)17(20)21-19-16-11-9-15(10-12-16)18(2,3)4/h5-8,15H,9-12H2,1-4H3
InChIKeyAAAHQBQKMLSOTM-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene (CAS 329079-14-3): Procurement-Grade Identity, Physicochemical Profile, and Kinase Inhibition Pedigree


1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene (CAS 329079-14-3), systematically named [(4-tert-butylcyclohexylidene)amino] 4-methylbenzoate, is a synthetic oxime carbamate ester (MF: C₁₈H₂₅NO₂; MW: 287.4 g/mol) . It is commercially supplied at ≥95% purity for research use only . This compound is catalogued in the ChEMBL database (CHEMBL2062797) and indexed in BindingDB (BDBM99527) in connection with US Patent 8,501,936 (Cephalon, Inc.), which discloses 1,2,4-triazolo[1,5-a]pyridine derivatives as dual focal adhesion kinase (FAK) and Janus kinase (JAK) inhibitors for hyperproliferative disease applications [1][2][3]. Its core substructure—the 4-tert-butylcyclohexylideneaminooxycarbonyl scaffold—is shared by a series of benzoate ester analogs catalogued in ChEBI and commercial screening libraries [4].

Why In-Class Oxime Carbamates and Benzoate Ester Analogs Cannot Substitute for CAS 329079-14-3 in Dual FAK/JAK2 Inhibitor Research


Within the set of oxime carbamate and 4-tert-butylcyclohexylidene benzoate ester compounds, even ostensibly modest structural variations produce multi-log-unit shifts in kinase inhibitory potency and divergent selectivity fingerprints. The 4-methylbenzoate ester (CAS 329079-14-3; CHEMBL2062797) registers an IC₅₀ of 1,320 nM against baculovirus-expressed human FAK/JAK2 in a time-resolved fluorescence (TRF) assay, placing it in the low-micromolar potency range [1]. In contrast, lead triazolopyridine compounds from the same patent series (e.g., US8501936 Example 4, CHEMBL2062803) achieve sub-nanomolar IC₅₀ values of 0.9 nM in the identical assay format, representing an approximately 1,470-fold potency differential [2]. Such a gap is comparable to the performance difference between established clinical-grade FAK inhibitors (e.g., defactinib, IC₅₀ ≈ 0.6 nM; PF-00562271, IC₅₀ ≈ 1.5 nM) and inactive or weakly active screening controls . Additionally, the target compound’s JAK3 IC₅₀ exceeds 10,000 nM (no measurable activity), establishing a selectivity window of >7.6-fold over its FAK/JAK2 activity, which differs markedly from the selectivity profiles of more potent in-class analogs [1]. These quantitative disparities demonstrate that generic substitution within this chemotype is not permissible: procurement of a different benzoate ester or oxime carbamate analog will yield materially different—and likely non-comparable—biological data.

CAS 329079-14-3 Procurement Evidence Guide: Quantified Differentiation Against Closest Structural and Functional Analogs


Kinase Inhibitory Potency: Multi-Log-Unit Gap Between 4-Methylbenzoate Ester (CAS 329079-14-3) and Lead Triazolopyridine FAK/JAK2 Inhibitor (Example 4) in Identical Assay

In the baculovirus-expressed human FAK and JAK kinase time-resolved fluorescence (TRF) assay—the primary screening platform in US Patent 8,501,936—CAS 329079-14-3 (CHEMBL2062797, Example 25) exhibits an IC₅₀ of 1.32 × 10³ nM (1.32 µM) [1]. Under identical assay conditions, the patent's lead compound Example 4 (CHEMBL2062803) achieves an IC₅₀ of 0.900 nM [2]. This represents a 1,470-fold difference in potency, positioning CAS 329079-14-3 as a low-micromolar reference probe rather than a potent lead candidate. Additionally, CAS 329079-14-3 demonstrates no meaningful JAK3 inhibition (IC₅₀ > 10,000 nM), yielding a JAK3/FAK-JAK2 selectivity ratio exceeding 7.6-fold [1].

FAK inhibitor JAK2 inhibitor kinase selectivity

Distinct Selectivity Fingerprint: JAK3 Counterscreening Differentiates CAS 329079-14-3 from Broadly Active Pan-Kinase Oxime Carbamate Scaffolds

CAS 329079-14-3 is inactive against JAK3 in baculovirus expression systems (IC₅₀ > 10,000 nM), whereas it retains weak activity against FAK/JAK2 (IC₅₀ = 1,320 nM), producing a selectivity ratio of >7.6-fold [1]. By comparison, certain structurally related oxime carbamate leads reported in the patent (e.g., CHEMBL2062804, Example 35) exhibit JAK2 IC₅₀ values of 6 nM and retain measurable JAK3 activity (IC₅₀ = 86 nM, ratio ~14-fold), indicating a fundamentally different selectivity profile across the JAK family [2]. This selectivity gap is meaningful for experimental design: CAS 329079-14-3 is functionally JAK3-inert under these assay conditions, making it unsuitable for studies requiring pan-JAK coverage but potentially useful as a selectivity control.

kinase selectivity profiling JAK3 counterscreen oxime carbamate

Procurement Purity Differentiation: 98% vs. 95% Grade Options for CAS 329079-14-3 and Implications for Reproducible Kinase Assay Data

CAS 329079-14-3 is commercially available in two distinct purity grades: ≥98% (Leyan, Cat. 1630414) and ≥95% (AKSci, Cat. 0063CD) . The dichloro analog (CAS 439107-93-4) is concurrently offered at ≥95% purity (AKSci, Cat. 1001CN) and ≥98% purity (Leyan, Cat. 1629734) . At low-micromolar IC₅₀ levels, a 3% absolute purity difference can correspond to impurity contributions approaching 12.5 µM in a 10 mM DMSO stock, potentially confounding apparent inhibition values in biochemical assays. Procurement of the 98% grade directly reduces this risk, providing a verifiable quality metric that is unavailable or unverified for many in-class analogs sold at a single purity tier.

compound purity assay reproducibility supply chain quality

Molecular Topology Differentiation: CAS 329079-14-3 vs. 3,4-Dichloro Analog (CAS 439107-93-4) — Impact on Physicochemical Properties Relevant to Assay Design

CAS 329079-14-3 (C₁₈H₂₅NO₂; MW 287.4) differs from its closest commercially catalogued analog, the 3,4-dichlorobenzoate ester CAS 439107-93-4 (C₁₇H₂₁Cl₂NO₂; MW 342.3), by replacement of the para-methyl substituent on the benzoyl ring with two chlorine atoms at positions 3 and 4 . This substitution increases the molecular weight by 54.9 Da (19.1% increase) and introduces two electronegative halogen atoms, which are predicted to significantly alter logP, aqueous solubility, and protein binding characteristics. In the absence of direct comparative solubility data, the molecular topology alone indicates that these two compounds are not isosteric and cannot be assumed to exhibit equivalent behavior in biochemical or cellular assay media. For researchers requiring a specific balance of lipophilicity and solubility, this structural distinction is a primary basis for compound selection.

physicochemical properties solubility logP assay optimization

CAS 329079-14-3 as a Matched Negative Control for Structure-Activity Relationship (SAR) Studies Within the Cephalon 1,2,4-Triazolo[1,5-a]pyridine FAK/JAK2 Inhibitor Series

Within the Cephalon US Patent 8,501,936 chemical series, CAS 329079-14-3 (Example 25) functions as a structurally defined negative control point on the SAR landscape. While the patent's core triazolopyridine scaffold yields sub-nanomolar inhibitors (Example 4: IC₅₀ = 0.9 nM; Example 35: JAK2 IC₅₀ = 6 nM), example 25—which replaces the triazolopyridine core with a 4-tert-butylcyclohexylideneaminooxycarbonyl moiety—shows a potency loss of ~1,470-fold relative to Example 4 [1][2][3]. This dramatic potency cliff provides quantitative validation that the triazolopyridine heterocycle is essential for high-affinity kinase engagement. As a patent-indexed reference compound, CAS 329079-14-3 offers reproducible provenance that enables direct benchmarking of novel inhibitor series against a defined, commercially accessible weak comparator.

SAR studies negative control patent comparator kinase inhibitor design

Optimal Application Scenarios for Procuring CAS 329079-14-3 Based on Quantified Evidence


Kinase Inhibitor Screening Cascades Requiring a Defined Low-Micromolar Negative Control

CAS 329079-14-3 serves as a reproducible, patent-indexed negative control compound for FAK/JAK2 biochemical screening cascades. With an IC₅₀ of 1.32 µM in the baculovirus-expressed human FAK/JAK2 TRF assay, it defines the low-micromolar activity threshold against which novel inhibitor candidates can be benchmarked. Its JAK3-inert profile (IC₅₀ > 10 µM) further qualifies it as a selectivity control for JAK family counterscreens [1][2]. In screening cascade design, this compound can delineate the transition from weak to meaningful potency, establishing a calibrated reference point validated by publicly accessible BindingDB and ChEMBL data [1][2].

Structure-Activity Relationship (SAR) Studies on the Cephalon FAK/JAK2 Triazolopyridine Series

For medicinal chemistry teams exploring the US8501936 chemical space, CAS 329079-14-3 (Example 25) provides a structurally characterized, commercially available comparator that quantitatively illustrates the essential contribution of the triazolopyridine core to kinase binding. The ~1,470-fold potency differential between this cyclohexylidene oxime carbamate and the lead triazolopyridine (Example 4) serves as a robust SAR anchor point [1][2]. Procuring CAS 329079-14-3 alongside a potent triazolopyridine reference compound (e.g., CHEMBL2062803) enables researchers to directly replicate and validate SAR trends reported in the original patent .

Academic Kinase Research Requiring a Commercially Accessible Tool Compound with Publicly Curated Bioactivity Data

CAS 329079-14-3, as CHEMBL2062797, benefits from fully disclosed bioactivity data in the ChEMBL and BindingDB public databases, including assay descriptions, target identifiers, and quantitative IC₅₀ values [1][2]. For academic laboratories lacking the resources for extensive in-house kinase panel profiling, this compound offers a transparent, traceable dataset that supports experimental design and data interpretation. The availability of two purity tiers (95% and 98%) from multiple vendors also provides procurement flexibility, with the 98% grade recommended for quantitative biochemical assays .

Physicochemical Comparator in Oxime Carbamate Analog Studies

For studies examining how aromatic ring substitution on the oxime carbamate scaffold affects physicochemical properties, CAS 329079-14-3 represents a well-defined baseline bearing a single para-methyl group (MW 287.4, zero halogens) [1]. Its close analog, CAS 439107-93-4, introduces a 3,4-dichloro substitution pattern (MW 342.3, two chlorines), enabling pairwise comparisons of solubility, logP, and permeability [2]. This structural pair is catalogued in multiple commercial supplier databases, making both compounds readily accessible for systematic physicochemical profiling [1][2].

Quote Request

Request a Quote for 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.